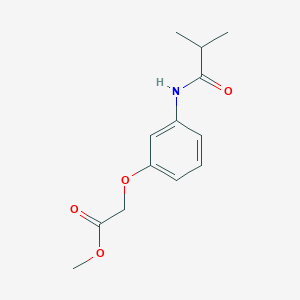
Methyl 2-(3-isobutyramidophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-isobutyramidophenoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with an isobutyramido substituent on the phenyl ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-isobutyramidophenoxy)acetate typically involves the esterification of 2-(3-isobutyramidophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-(3-isobutyramidophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-(3-isobutyramidophenoxy)acetic acid and methanol in the presence of an acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: 2-(3-isobutyramidophenoxy)acetic acid and methanol.
Reduction: 2-(3-isobutyramidophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3-isobutyramidophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 2-(3-isobutyramidophenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and isobutyramido groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Methyl 2-(3-isobutyramidophenoxy)acetate can be compared to other similar compounds, such as:
Methyl 2-(4-isobutyramidophenoxy)acetate: Similar structure but with the isobutyramido group in the para position.
Ethyl 2-(3-isobutyramidophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-acetamidophenoxy)acetate: Similar structure but with an acetamido group instead of an isobutyramido group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 2-[3-(2-methylpropanoylamino)phenoxy]acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)14-10-5-4-6-11(7-10)18-8-12(15)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChIキー |
FYVYFPPANKUTKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


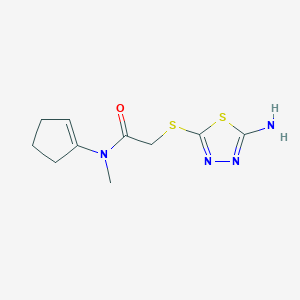
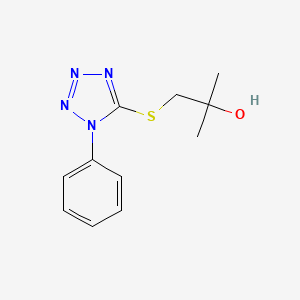
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
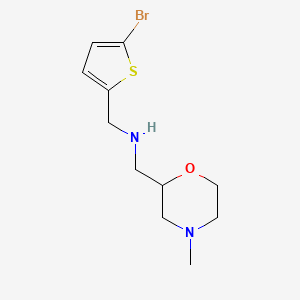




![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
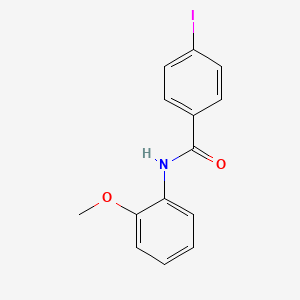
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

